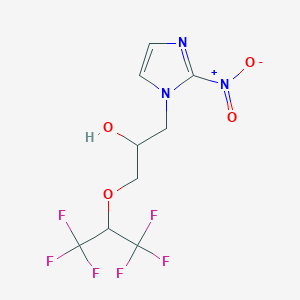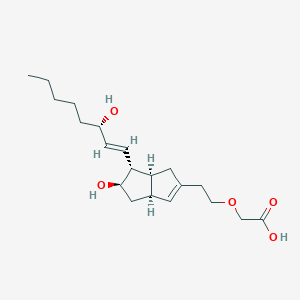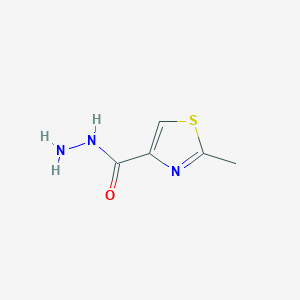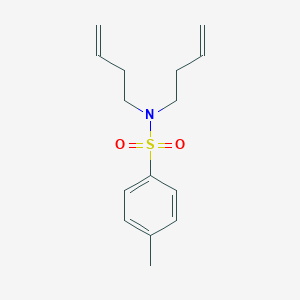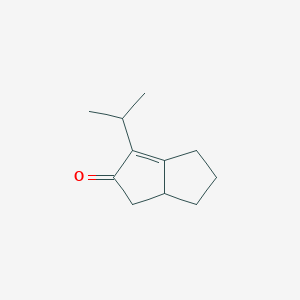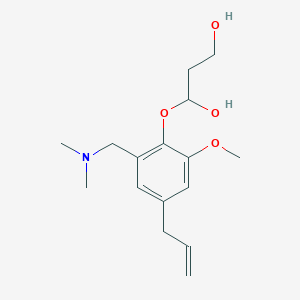
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol, also known as ADMMDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can inhibit cell growth and induce cell death in cancer cells. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is its potential as a therapeutic agent for various diseases. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have low toxicity in vitro and in vivo studies. However, there are also limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has not been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. One area of research is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing new synthesis methods for 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more efficient and cost-effective. Finally, future research could focus on developing new formulations of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more water-soluble and easier to administer in experimental settings.
Conclusion:
In conclusion, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, makes it an important area of research. While there are limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments, its low toxicity and potential efficacy make it a valuable compound for further study. Future research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol could lead to new treatments for a variety of diseases and disorders.
Métodos De Síntesis
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can be synthesized using a multi-step process involving the reaction of 4-allyl-2-bromoanisole with formaldehyde and dimethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. This synthesis method has been optimized to produce high yields of pure 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol.
Aplicaciones Científicas De Investigación
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
102612-75-9 |
|---|---|
Nombre del producto |
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol |
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
1-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C16H25NO4/c1-5-6-12-9-13(11-17(2)3)16(14(10-12)20-4)21-15(19)7-8-18/h5,9-10,15,18-19H,1,6-8,11H2,2-4H3 |
Clave InChI |
BJWVCKOHOCBKTF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
SMILES canónico |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Sinónimos |
1,3-Propanediol, 3-(4-allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy )- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
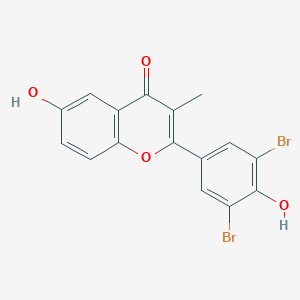
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
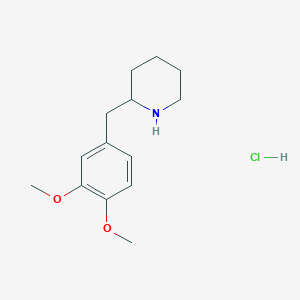
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
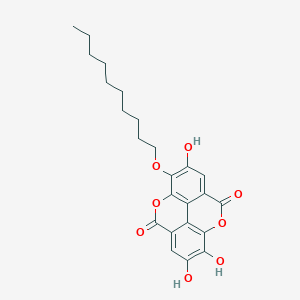
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
